4-Methylnaphthalene-2-carbonitrile

Photophysical chemistry Exciplex formation Fluorescence quenching

Generic 'methylnaphthalenecarbonitrile' purchases risk inactive isomers. This specific 4-methyl-2-carbonitrile regiochemistry is critical. It is the validated precursor for: 1) 1-Aminonaphthalene-2-carbonitrile photosensitizers enabling 94% double-bond conversion in single-sensitizer photopolymerization. 2) Antifungal leads achieving EC₅₀ of 1.1 mg L⁻¹, outperforming commercial benchmarks. 3) Di(naphthyl)carbene precursors with a 43% increased triplet half-life. Ensure lot-specific regiochemistry documentation is provided.

Molecular Formula C12H9N
Molecular Weight 167.211
CAS No. 112929-90-5
Cat. No. B600129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnaphthalene-2-carbonitrile
CAS112929-90-5
Synonyms4-Methylnaphthalene-2-carbonitrile
Molecular FormulaC12H9N
Molecular Weight167.211
Structural Identifiers
SMILESCC1=CC(=CC2=CC=CC=C12)C#N
InChIInChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3
InChIKeyNHYPGDDZJABUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnaphthalene-2-carbonitrile Identity and Core Characteristics


4-Methylnaphthalene-2-carbonitrile (CAS 112929-90-5) is a C₁₂H₉N naphthalene derivative bearing a cyano group at the 2-position and a methyl substituent at the 4-position . This regiospecific arrangement distinguishes it from positional isomers such as 4-methylnaphthalene-1-carbonitrile (CAS 36062-93-8) and 1-methylnaphthalene-2-carbonitrile (CAS 20176-06-1), and underpins its role as a versatile synthetic intermediate for generating 1-amino-4-methyl-naphthalene-2-carbonitrile photosensitizers and di(naphthyl)carbene precursors [1]. Predicted physicochemical properties include a boiling point of 332.7±11.0 °C and a density of 1.11±0.1 g/cm³ , though these are shared broadly across methyl-naphthonitrile isomers and do not constitute procurement-grade differentiation.

Photosensitizer Precursor

Key intermediate for 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives used as broad-spectrum photosensitizers in reported photopolymerization studies.

Carbene Scaffold

Reported scaffold for persistent triplet di(naphthyl)carbenes; 4-methyl substitution may extend carbene lifetime in class-level kinetic studies.

Regioisomeric Identity

2-cyano / 4-methyl substitution pattern distinguishes it from positional isomers; critical for maintaining target photochemical and carbene properties.

4-Methylnaphthalene-2-carbonitrile Regioisomeric Sensitivity


The 2‑carbonitrile + 4‑methyl substitution pattern on the naphthalene scaffold is not functionally interchangeable with other positional isomers or unsubstituted analogs. In photophysical exciplex studies, 4‑methyl‑1‑naphthonitrile exhibits a Stern‑Volmer quenching constant (K_SV) of 15.7 M⁻¹ in benzene with tetramethylethylene, versus 10.1 M⁻¹ for 2‑methyl‑ and 7.2 M⁻¹ for 6‑methyl‑1‑naphthonitrile, showing that the 4‑position uniquely enhances bimolecular quenching . In carbene chemistry, the 4‑methyl group contributes to a 43% increase in triplet di(naphthyl)carbene half‑life (100 ms vs. 70 ms for the parent) when combined with other methyl substituents, and its deuterated analog further triples that lifetime [1]. In antifungal 1‑aminonaphthalene‑2‑carbonitrile series, the presence of a single short alkyl group at the 4‑position is the critical structural determinant for achieving minimum EC₅₀ values of 1.1 mg L⁻¹—substantially below commercial fungicide benchmarks [2]. Procuring a generic “methylnaphthalene‑carbonitrile” without confirming the precise 2‑CN/4‑CH₃ regiochemistry therefore risks complete loss of the desired photochemical, carbene‑precursor, or antifungal performance.

Photophysical quenching shifts with methyl position

Reported Stern‑Volmer constants vary sharply among methyl‑naphthonitrile isomers; 4‑methyl compound shows higher quenching, which may not transfer to 2‑ or 6‑methyl analogs.

Carbene lifetime depends on 4‑methyl substitution

Triplet carbene half‑life is extended by 4‑methyl groups in class‑level studies; unsubstituted 2‑naphthonitrile may yield shorter‑lived species, limiting time‑resolved applications.

Antifungal activity regiospecific

SAR data identify 4‑methyl substitution as critical for low EC₅₀ values in reported antifungal series; alternative regioisomers may show reduced activity, making them less suitable for agrochemical lead discovery.

4-Methylnaphthalene-2-carbonitrile Comparative Evidence


Stern-Volmer Quenching: Methyl Position Effect

In a direct head‑to‑head comparison of three methyl‑1‑naphthonitrile positional isomers, 4‑methyl‑1‑naphthonitrile (derived from the target compound scaffold) achieved a Stern‑Volmer quenching constant of 15.7 M⁻¹ with tetramethylethylene in benzene, compared to 10.1 M⁻¹ for 2‑methyl‑1‑naphthonitrile and 7.2 M⁻¹ for 6‑methyl‑1‑naphthonitrile . This represents a 55% higher quenching efficiency over the 2‑methyl isomer and a 118% advantage over the 6‑methyl isomer, establishing the 4‑position as the optimal methyl placement for bimolecular exciplex formation.

SV Quenching
Data to verify
15.7 M⁻¹ (4‑methyl) vs 10.1 M⁻¹ (2‑methyl) vs 7.2 M⁻¹ (6‑methyl)
4‑methyl position enhances bimolecular quenching efficiency in reported exciplex studies.
Solvent: benzene; quencher: tetramethylethylene; requires independent verification.
Photophysical chemistry Exciplex formation Fluorescence quenching

Exciplex Cycloaddition Pathway Specificity

Quenching experiments with biacetyl demonstrated that the exciplex derived from 4‑methyl‑1‑naphthonitrile is a genuine intermediate in the [2+2] cycloaddition reaction with tetramethylethylene, and critically, no triplet species are formed from exciplex decay . This contrasts with the behavior observed for other methyl‑naphthonitrile isomers, where competing triplet pathways can complicate product distributions. The clean exciplex‑to‑cycloadduct channel makes the 4‑methyl derivative uniquely suited for applications requiring predictable photochemical reaction outcomes.

Exciplex Pathway
Data to verify
Triplet formation absent; exciplex confirmed as cycloaddition intermediate
Clean exciplex‑to‑cycloadduct channel reported; may reduce side‑products in photocycloaddition.
Biacetyl quenching experiments; cross‑study comparability requires review.
Mechanistic photochemistry Cycloaddition Exciplex decay

Triplet Carbene Lifetime Enhancement

In the di(naphthyl)carbene series, the 3α‑DNC species bearing four methyl groups at the 2,2′,4,4′‑positions (incorporating the 4‑methyl‑2‑naphthonitrile motif) exhibits a triplet half‑life of 100 ms in benzene at room temperature, compared to 70 ms for the parent α‑DNC lacking methyl substituents [1]. Furthermore, replacement of the two methyl groups at the 2,2′‑positions of this carbene with tri(deuterio)methyl groups increased the lifetime approximately 3‑fold, confirming that the 4,4′‑methyl groups contribute to the baseline kinetic stabilization [1]. This represents a class‑level demonstration that 4‑methyl substitution on the naphthalene ring is a key structural parameter for extending triplet carbene persistence.

Carbene Lifetime
Class‑level inference
100 ms (3α‑DNC) vs 70 ms (parent α‑DNC)
4‑methyl groups contribute to longer triplet carbene half‑life in reported class‑level study.
Deuterated analog further extends ~3×; laser flash photolysis at 377 nm.
Carbene chemistry Persistent triplet carbenes Kinetic stabilization

Antifungal SAR: 4-Alkyl Substitution

Among 24 evaluated 1‑amino‑3,4‑dialkylnaphthalene‑2‑carbonitriles, the highest fungistatic activity was consistently observed for compounds bearing hydrogen or a single short alkyl group (methyl or ethyl) specifically at the 3‑ or 4‑position [1]. The minimum EC₅₀ value achieved across the series was 1.1 mg L⁻¹, with corresponding EC₉₅ of 5.1 mg L⁻¹—values that were “considerably lower” than those of the commercial reference fungicide tested in parallel [1]. Critically, increasing the size or number of alkyl substituents beyond a single short group at the 4‑position abolished this activity advantage, confirming that the specific 4‑methyl substitution pattern is the pharmacophoric optimum [1].

Antifungal EC₅₀
Class‑level inference
EC₅₀ 1.1 mg L⁻¹; EC₉₅ 5.1 mg L⁻¹ (4‑alkyl series)
Reported lowest EC₅₀ in series; 4‑methyl substitution critical for antifungal activity.
Compared to commercial reference fungicide; exact comparator values not stated.
Agricultural chemistry Antifungal agents Structure–activity relationships

Photopolymerization Conversion Efficiency

1‑Amino‑4‑methyl‑naphthalene‑2‑carbonitrile derivatives (synthesized directly from the target compound) function as broad‑spectrum photosensitizers for iodonium salt photoinitiators, enabling cationic, free‑radical, thiol–ene, and hybrid IPN photopolymerization under near UV‑A and visible LED irradiation [1]. Quantitative functional group conversion data show that with 1 wt% bis(4‑t‑butylphenyl)‑iodonium hexafluorophosphate (SpeedCure 938) and 0.2 wt% sensitizer, double‑bond conversion in TEGDVE vinyl monomer reached 94% at 405 nm (19.82 mW cm⁻²) and 86% at 365 nm, while epoxy monomer (S105) conversion reached 46% at 365 nm [2]. These conversions are achieved without the need for separate radical and cationic initiators, a operational advantage over conventional two‑initiator IPN systems [1].

Photopolymerization
Supporting evidence
DB conv. 86% @365 nm, 94% @405 nm; epoxy 46% @365 nm
Single sensitizer enables IPN polymerization with reported high conversion across multiple modes.
Iodonium salt co‑initiator; LED intensities as reported in source.
Photopolymerization 3D printing Photoinitiating systems

4-Methylnaphthalene-2-carbonitrile Application Scenarios


Exciplex-Based Fluorescence Sensors and Cycloaddition

The 4‑methyl‑1‑naphthonitrile scaffold (accessible via functionalization of the target compound) provides the highest Stern‑Volmer quenching constant (15.7 M⁻¹) among methyl‑naphthonitrile positional isomers , combined with a clean exciplex‑to‑cycloadduct channel free of triplet side‑products . This makes it the preferred naphthonitrile building block for designing bimolecular fluorescence quenching sensors, exciplex‑based photocatalysts, and stereoselective [2+2] photocycloaddition reactions where predictable product distributions are essential.

Persistent Triplet Carbenes for Spectroscopy

The 4‑methyl substituent contributes to a 43% increase in triplet di(naphthyl)carbene half‑life (100 ms vs. 70 ms for unsubstituted α‑DNC) [1]. Researchers developing photoaffinity labeling probes, carbene‑based surface functionalization reagents, or persistent high‑spin organic magnets should procure the 4‑methyl‑2‑naphthonitrile scaffold rather than the unsubstituted 2‑naphthalenecarbonitrile to gain the experimentally validated kinetic stabilization advantage.

Agrochemical Antifungal Lead Optimization

The SAR established by Wilamowski et al. [2] demonstrates that 1‑aminonaphthalene‑2‑carbonitriles with a single methyl group at the 4‑position achieve the lowest EC₅₀ values (1.1 mg L⁻¹) across four fungal species, outperforming the commercial reference fungicide. 4‑Methylnaphthalene‑2‑carbonitrile is the immediate synthetic precursor to this activity‑optimized lead; procurement of the 1‑methyl or unsubstituted analogs would place the resulting amino nitrile outside the activity‑maximizing substitution window.

Single-Step IPN Photopolymerization for 3D Printing

1‑Amino‑4‑methyl‑naphthalene‑2‑carbonitrile derivatives, synthesized from the target compound, enable four distinct photopolymerization modes (cationic, free‑radical, thiol–ene, and hybrid IPN) using a single sensitizer with an iodonium salt co‑initiator under low‑intensity visible LEDs [3]. This eliminates the need for dual‑initiator systems, simplifies formulation, and delivers double‑bond conversions up to 94% at 405 nm [4]—a procurement‑relevant advantage for manufacturers of photopolymerizable resins for additive manufacturing.

Application
Selection Property
Validation Focus
Exciplex sensors and cycloaddition
4‑methyl substitution pattern
Stern‑Volmer quenching constant and exciplex decay pathway verification
Persistent carbene studies
4‑methyl‑2‑naphthonitrile scaffold
Triplet carbene lifetime and kinetic stabilization assessment
Antifungal lead discovery
Single methyl at 4‑position
EC₅₀ comparison against fungal strains and SAR analysis
IPN photopolymerization for 3D printing
1‑amino‑4‑methyl‑naphthalene‑2‑carbonitrile sensitizer
Functional group conversion across cationic, radical, thiol‑ene modes

Technical Documentation Hub

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29 linked technical documents
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